molecular formula C8H8FNO4S B13194345 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B13194345
M. Wt: 233.22 g/mol
InChI Key: QYXLVHUACYPIKH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of aromatic sulfonyl fluorides It is characterized by the presence of two methyl groups, a nitro group, and a sulfonyl fluoride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride typically involves a multi-step process. One common method starts with the nitration of 2,5-dimethylbenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonyl group. Finally, the sulfonyl chloride intermediate is converted to the sulfonyl fluoride using a fluorinating agent such as potassium fluoride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions to replace the sulfonyl fluoride group.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated derivatives of the original compound.

    Nucleophilic Substitution: Products include sulfonamides or sulfonate esters, depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing nitro and sulfonyl groups make the aromatic ring more susceptible to electrophilic attack, while the sulfonyl fluoride group can be readily displaced by nucleophiles. These properties enable the compound to participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride is unique due to the presence of both the nitro and sulfonyl fluoride groups, which impart distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo both electrophilic and nucleophilic substitution reactions sets it apart from similar compounds .

Properties

Molecular Formula

C8H8FNO4S

Molecular Weight

233.22 g/mol

IUPAC Name

2,5-dimethyl-4-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C8H8FNO4S/c1-5-4-8(15(9,13)14)6(2)3-7(5)10(11)12/h3-4H,1-2H3

InChI Key

QYXLVHUACYPIKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)F)C)[N+](=O)[O-]

Origin of Product

United States

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